molecular formula C25H20ClN3O B2418879 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-61-2

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2418879
CAS No.: 901021-61-2
M. Wt: 413.91
InChI Key: WNUZUEOCEDLFIN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics

The structural and optical properties of quinoline derivatives, including those similar to 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been a subject of research. Studies have shown that compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c] quinoline and its chlorophenyl counterparts exhibit nanocrystallites dispersed in an amorphous matrix upon thermal deposition, forming thin films. These films retain their chemical bonds post-deposition, as confirmed by FTIR spectral measurements. Their optical properties, determined through spectrophotometer measurements, reveal significant absorption parameters, including molar extinction coefficient and oscillator strength, indicative of the type of electron transition in these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Quinoline derivatives demonstrate promising photovoltaic properties when applied in organic-inorganic photodiode fabrication. The creation of heterojunction diodes using these compounds has shown rectification behavior and photovoltaic properties under both dark and illumination conditions. The presence of substituents like chlorophenyl improves the diode parameters, highlighting the potential of these derivatives in the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The dielectric properties of quinoline derivatives are significantly influenced by their structural composition. Studies on compounds such as 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline reveal that the AC electrical conductivity and dielectrical properties are governed by mechanisms like the correlated barrier hopping (CBH). The introduction of substituents affects parameters such as barrier height and density of charges, demonstrating the impact of chemical structure on the dielectric behavior of these compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Synthesis and Biological Applications

The synthesis of quinoline derivatives and their biological applications have been explored, with methodologies developed for structurally complex heterocyclic ortho-quinones via L-proline-catalyzed reactions. These syntheses emphasize high atom economy and generate products with potential for various pharmaceutical applications, including anticancer activities. This highlights the versatility of quinoline derivatives not only in materials science but also in therapeutic developments (Rajesh, Bala, Perumal, & Menéndez, 2011).

Properties

IUPAC Name

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUZUEOCEDLFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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